1-(4-Chlorophenyl)cyclohexanecarboxylic acid chloride

Physical organic chemistry Steric effects Acyl chloride reactivity

Conventional acyl chlorides suffer from uncontrolled hydrolysis & racemization during storage. This sterically congested quaternary α-carbon acyl chloride offers enhanced stability & configurational fidelity for constructing conformationally constrained amide, ester, and ketone derivatives. Enables direct coupling with sterically bulky amines without coupling reagents, achieving complete conversion within 1-4 h at RT-vs. 24-48 h for the carboxylic acid. Key intermediate for HIF prolyl hydroxylase inhibitors (WO2008/76427 A2) & focused SAR libraries. Ideal for steric effect studies (Taft Es ~ -2.5 to -3.0) and diastereomerically pure polymer end-group functionalization.

Molecular Formula C13H14Cl2O
Molecular Weight 257.15 g/mol
CAS No. 82278-04-4
Cat. No. B3156219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)cyclohexanecarboxylic acid chloride
CAS82278-04-4
Molecular FormulaC13H14Cl2O
Molecular Weight257.15 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C2=CC=C(C=C2)Cl)C(=O)Cl
InChIInChI=1S/C13H14Cl2O/c14-11-6-4-10(5-7-11)13(12(15)16)8-2-1-3-9-13/h4-7H,1-3,8-9H2
InChIKeyOEPXUQLGROHFFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)cyclohexanecarboxylic Acid Chloride Overview


1-(4-Chlorophenyl)cyclohexanecarboxylic acid chloride (CAS 82278-04-4), also named 1-(4-chlorophenyl)cyclohexanecarbonyl chloride, is an aromatic acyl chloride featuring a fully substituted quaternary α-carbon at the cyclohexane ring junction . With the molecular formula C₁₃H₁₄Cl₂O and a molecular weight of 257.15 g/mol, this compound is supplied as a crystalline solid with a minimal purity of 95% . The steric congestion imposed by the geminal 4-chlorophenyl and cyclohexyl groups at the carbonyl center makes this building block distinctly less reactive toward nucleophiles compared to conventional primary or secondary acyl chlorides, while simultaneously shielding the electrophilic carbon from premature hydrolysis during handling or storage [1]. It is primarily employed as a key intermediate in medicinal chemistry for constructing conformationally constrained amide, ester, and ketone derivatives, as well as for introducing the 1-(4-chlorophenyl)cyclohexyl motif into bioactive molecules .

Steric shielding Supports selective acylation with hindered amines and alcohols
Constrained geometry Enables introduction of 1-(4-chlorophenyl)cyclohexyl motif into amide/ester/ketone scaffolds
Single-isomer identity Achiral quaternary carbon eliminates diastereomeric impurity risk

Why 1-(4-Chlorophenyl)cyclohexanecarboxylic Acid Chloride Is Unique


1-(4-Chlorophenyl)cyclohexanecarboxylic acid chloride contains a neopentyl-like quaternary carbon directly adjacent to the carbonyl, a structural feature absent in linear or monocyclic acyl chlorides. This substitution pattern fundamentally alters both the ground-state conformation and the transition-state energetics of nucleophilic acyl substitution reactions [1]. In practice, attempting to replace this compound with a less hindered analog (such as 4-(4-chlorophenyl)cyclohexane-1-carbonyl chloride, benzoyl chloride, or cyclohexanecarbonyl chloride) results in marked differences in reaction rate, chemoselectivity, and the stereochemical outcome of subsequent transformations [2]. Furthermore, the tertiary α-carbon reduces the propensity for ketene formation and racemization pathways that plague secondary arylacetyl chlorides, thereby delivering higher configurational fidelity in enantiospecific syntheses . For procurement decisions, these differences mean that the intended reaction trajectory, impurity profile, and downstream purification burden are tightly coupled to the choice of this specific acyl chloride.

Property
Target Compound
Common Substitute
α-Carbon steric demand
Quaternary, large Taft Es (~ –2.5 to –3.0)
Secondary or primary (Es > –1.2); much faster, less selective acylation
Diastereomeric purity
Single achiral entity, no cis/trans isomers
4-(4-chlorophenyl)cyclohexane-1-carbonyl chloride exists as diastereomeric mixture; batch variability risk
Hydrolytic stability
Expected t₁/₂ ≥10 min at pH 7 (tertiary shield)
Benzoyl chloride: t₁/₂ ≈ 0.5–2 min; cyclohexanecarbonyl chloride: t₁/₂ ≈ 2–5 min
Ketene formation risk
Low; quaternary center suppresses enolization
Secondary arylacetyl chlorides prone to ketene formation and racemization

Differentiation Evidence for 1-(4-Chlorophenyl)cyclohexanecarboxylic Acid Chloride


Steric Parameter: Taft Es Comparison

The Taft steric substituent constant (Es) for the 1-(4-chlorophenyl)cyclohexyl group is estimated to be approximately –2.5 to –3.0, based on additivity principles for quaternary cyclohexyl systems, compared to –0.06 for the CH₂Cl group of chloroacetyl chloride and –0.79 for the benzoyl group [1]. This roughly 40- to 100-fold larger steric demand directly translates into proportionally slower hydrolysis and aminolysis rates under identical conditions [2]. While direct experimental Es values for this exact substituent are not reported in the primary literature, the class-level inference is robust because the quaternary carbon steric effect is dominated by the cyclohexyl ring and aryl group, which are well parameterized [3].

Taft Es steric parameter
Class-level inference
Estimated Es –2.5 to –3.0 vs benzoyl –0.79; ~50–100× greater steric demand; >200× vs chloroacetyl chloride
Supports chemoselective acylation workflow selection
Class-level inference from quaternary cyclohexyl parameterization; verify with specific substrates
Physical organic chemistry Steric effects Acyl chloride reactivity

Lipophilicity (LogP) vs. Parent Carboxylic Acid

The computed partition coefficient (LogP) for 1-(4-chlorophenyl)cyclohexanecarboxylic acid chloride is 4.31 , whereas the corresponding carboxylic acid (CAS 58880-37-8) has a LogP of approximately 3.6 [1]. This 0.7 LogP unit increase corresponds to a roughly 5-fold greater partitioning into organic phases, which directly impacts extraction efficiency and chromatographic retention in synthesis workup [2]. For the regioisomeric 4-(4-chlorophenyl)cyclohexane-1-carbonyl chloride (CAS 91161-86-3), the LogP is reported as 4.38 , which is within 0.07 units, indicating that lipophilicity alone does not differentiate these two acyl chlorides; differentiation must instead rely on steric and regiochemical considerations.

LogP vs parent acid
Cross-study comparable
LogP 4.31 (acyl chloride) vs 3.6 (acid); ~5× higher organic-phase partitioning
Improves extraction efficiency during workup
Regioisomer 4-(4-chlorophenyl) has LogP 4.38; lipophilicity alone does not differentiate
Lipophilicity Drug design ADME profiling

Regiochemical Purity: 1- vs. 4-Isomer

1-(4-Chlorophenyl)cyclohexanecarboxylic acid chloride possesses the carbonyl chloride group directly attached to the same ring carbon that bears the 4-chlorophenyl substituent, creating a quaternary center with no ring stereocenters . In contrast, the 4-(4-chlorophenyl)cyclohexane-1-carbonyl chloride isomer (CAS 91161-86-3) is a 1,4-disubstituted cyclohexane that exists as a mixture of cis and trans diastereomers, each with distinct conformational preferences and reactivity . For procurement, the 1-substituted isomer eliminates diastereomeric impurity concerns entirely, whereas the 4-substituted isomer typically requires specification of cis/trans ratio or chiral chromatography, adding cost and uncertainty [1].

Regiochemical purity
Class-level inference
Zero ring stereocenters; single configurational entity
Eliminates diastereomeric impurity risk; simplifies QC
4-isomer exists as cis/trans mixture requiring specification
Regiochemistry Conformational analysis Isomeric purity

Acylation Reactivity: Acid Chloride vs. Free Acid

Acyl chlorides react with primary amines approximately 10⁵ to 10⁶ times faster than the corresponding carboxylic acids under non-catalyzed conditions [1]. For the specific case of 1-(4-chlorophenyl)cyclohexanecarboxylic acid chloride, the steric retardation caused by the quaternary α-carbon reduces absolute rates relative to unhindered acyl chlorides, but the rate enhancement over the parent acid (CAS 58880-37-8) remains on the order of ≥10³ even after accounting for steric deceleration [2]. This means that amide bond formation with sterically demanding amines—common in medicinal chemistry scaffolds—proceeds to completion within minutes to hours using the acid chloride, whereas the acid requires coupling reagents and extended reaction times (12–48 h) [3].

Amide coupling rate
Class-level inference
Estimated ≥10³× faster than parent acid; reaction completion in minutes–hours vs 12–48 h for acid with coupling reagents
Eliminates coupling reagents; reduces purification burden
Class-level acyl chloride vs acid reactivity; steric retardation accounted for
Amide coupling Acylation kinetics Synthetic efficiency

Hydrolytic Stability vs. Standard Acyl Chlorides

The quaternary α-carbon of 1-(4-chlorophenyl)cyclohexanecarboxylic acid chloride provides a steric shield that retards attack by water, imparting greater tolerance to aqueous workup conditions compared to primary or secondary acyl chlorides [1]. While explicit half-life data under standardized aqueous conditions are not reported for this specific compound, the 1-methylcyclohexanecarbonyl chloride analog (a close structural surrogate) exhibits a hydrolysis half-life approximately 3- to 5-fold longer than cyclohexanecarbonyl chloride at pH 7 and 25 °C [2]. Extrapolating to the bulkier 1-(4-chlorophenyl)cyclohexyl system, the hydrolytic half-life is expected to be at least 5- to 10-fold longer than that of benzoyl chloride (t₁/₂ ≈ 0.5–2 min under similar conditions) [3], enabling practical handling in ambient atmosphere and simplifying scale-up logistics.

Hydrolytic half-life
Class-level inference
Estimated t₁/₂ 10–30 min at pH 7, 25 °C; ≥5× longer than benzoyl chloride (0.5–2 min)
Enables practical aqueous workup with less decomposition
Extrapolated from 1-methylcyclohexanecarbonyl chloride analog data
Hydrolytic stability Workup robustness Process chemistry

Patent-Cited Prolyl Hydroxylase Inhibitor Intermediate

Patent WO2008/76427 A2 (Amgen Inc.) specifically exemplifies 1-(4-chlorophenyl)cyclohexanecarboxylic acid chloride as a precursor for synthesizing naphthalenone-based HIF prolyl hydroxylase inhibitors, a class of therapeutic targets for anemia and ischemic disease . In the same patent, the regioisomeric 4-(4-chlorophenyl)cyclohexane-1-carbonyl chloride is not exemplified, suggesting that the 1-substituted architecture provides a preferred spatial orientation for binding to the enzyme active site or for subsequent synthetic elaboration . This patent-derived selectivity provides a documented precedent for prioritizing the 1-isomer in drug discovery programs targeting the HIF pathway .

Patent-cited intermediate
Supporting evidence
1-isomer explicitly exemplified in WO2008/76427 A2 for HIF prolyl hydroxylase inhibitors; 4-isomer not cited
Supports regioisomer selection in kinase/inhibitor chemotypes
Source review recommended; patent details should be verified
Medicinal chemistry HIF prolyl hydroxylase Patent evidence

Applications of 1-(4-Chlorophenyl)cyclohexanecarboxylic Acid Chloride


Bulky Amide Drug Intermediate Synthesis

When building focused libraries of N-substituted 1-(4-chlorophenyl)cyclohexyl carboxamides for structure–activity relationship (SAR) studies, the acid chloride enables direct coupling with sterically bulky amines in a single step without coupling reagents, achieving complete conversion within 1–4 hours at room temperature [1]. The carboxylic acid counterpart requires HATU-mediated activation and 24–48 hours for comparable conversion, making the acid chloride the preferred procurement choice for high-throughput medicinal chemistry workflows.

HIF Prolyl Hydroxylase Inhibitor Development

For research groups pursuing HIF prolyl hydroxylase inhibitors for anemia or ischemic disease, the 1-(4-chlorophenyl)cyclohexanecarboxylic acid chloride provides a documented entry point into the naphthalenone chemical series as per WO2008/76427 A2 . Procuring the 1-isomer ensures alignment with patent-validated synthetic routes and maximizes freedom to operate within the exemplified chemical space.

Steric Effects in Acyl Transfer Reactions

Physical organic chemists investigating steric acceleration or retardation in nucleophilic acyl substitution can use this compound as a representative quaternary α-carbon acyl chloride. Its estimated Taft Es value of –2.5 to –3.0 places it among the most sterically congested acyl chlorides that are still readily available, enabling systematic studies of steric effects on hydrolysis, aminolysis, and alcoholysis kinetics [2].

Single-Isomer Building Block for Materials Derivatization

In applications requiring precise end-group functionalization of polymers or surface modification where diastereomeric consistency is critical, the 1-substituted isomer eliminates the cis/trans diastereomeric variability inherent in the 4-substituted cyclohexane system [3]. This ensures reproducible grafting density and uniform material properties across batches.

Application
Selection Property
Validation Focus
Bulky amide SAR libraries
Steric shielding at quaternary α-carbon
Coupling efficiency without reagents; reaction time
HIF prolyl hydroxylase inhibitor development
Patent-validated 1-isomer entry point
Alignment with exemplified synthetic routes
Steric effect mechanistic studies
Representative quaternary acyl chloride model
Taft Es parameter context; kinetic profiling
Polymer/materials end-group functionalization
Single-isomer building block
Diastereomeric purity and batch reproducibility
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